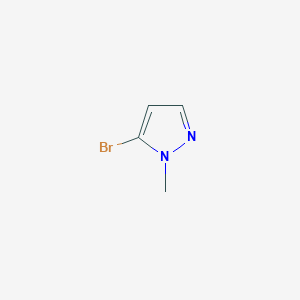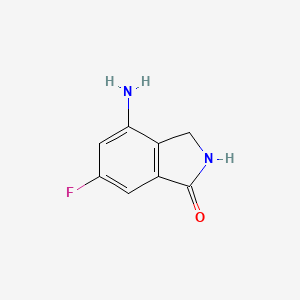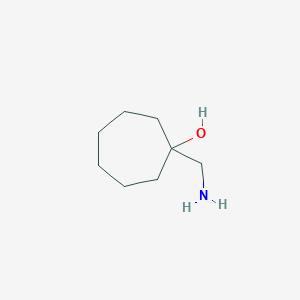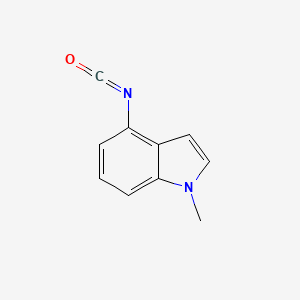
4-异氰酸基-1-甲基-1H-吲哚
描述
4-isocyanato-1-methyl-1H-indole: is a chemical compound belonging to the indole family, characterized by the presence of an isocyanate group at the fourth position and a methyl group at the first position of the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .
科学研究应用
4-isocyanato-1-methyl-1H-indole has several applications in scientific research:
作用机制
Target of Action
4-Isocyanato-1-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions of 4-isocyanato-1-methyl-1H-indole with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and their downstream effects would need further investigation.
Result of Action
Indole derivatives are known to have diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . The specific results of 4-isocyanato-1-methyl-1H-indole’s action would need further investigation.
Action Environment
It is known that the isonitrile stretching frequency of similar compounds can be affected by the polarizability of protic solvents
生化分析
Biochemical Properties
4-isocyanato-1-methyl-1H-indole plays a crucial role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with amino groups on proteins, leading to the formation of stable urea linkages. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or activating their functions. The compound’s ability to form such covalent bonds makes it a valuable tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of 4-isocyanato-1-methyl-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit specific kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Additionally, the compound’s interactions with cellular proteins can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-isocyanato-1-methyl-1H-indole exerts its effects through covalent modification of biomolecules. The isocyanate group reacts with nucleophilic sites on enzymes and proteins, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the modification. For instance, the compound may inhibit a key metabolic enzyme by blocking its active site, thereby reducing its catalytic activity. Alternatively, it may activate a signaling protein by stabilizing its active conformation. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-isocyanato-1-methyl-1H-indole can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, but the extent of these effects may diminish as the compound degrades. In vitro and in vivo studies have demonstrated that the compound can have lasting impacts on cellular processes, although the specific outcomes depend on the experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of 4-isocyanato-1-methyl-1H-indole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
4-isocyanato-1-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions can influence the overall metabolic state of the cell, affecting energy production, biosynthesis, and degradation pathways. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects .
Transport and Distribution
Within cells and tissues, 4-isocyanato-1-methyl-1H-indole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells by specific membrane transporters or bind to intracellular proteins that facilitate its distribution. These transport and distribution mechanisms are critical for determining the compound’s cellular and biochemical effects .
Subcellular Localization
The subcellular localization of 4-isocyanato-1-methyl-1H-indole is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and signaling pathways. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanato-1-methyl-1H-indole typically involves the reaction of 4-amino-1-methyl-1H-indole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group at the fourth position .
Industrial Production Methods: Industrial production of 4-isocyanato-1-methyl-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to handle hazardous reagents like phosgene safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 4-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the second and third positions.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary and secondary amines, alcohols, and water are commonly used.
Substitution Reactions: Electrophiles such as halogens, nitro groups, and sulfonyl groups are used under acidic or basic conditions.
Major Products:
Ureas and Carbamates: Formed from the reaction with amines and alcohols, respectively.
Substituted Indoles: Products of electrophilic substitution reactions.
相似化合物的比较
4-isocyanato-1H-indole: Lacks the methyl group at the first position, which can affect its reactivity and biological activity.
4-isocyanato-2-methyl-1H-indole: Has the methyl group at the second position, leading to different steric and electronic effects.
Uniqueness: The presence of the methyl group at the first position can enhance its stability and modify its interaction with biological targets compared to other isocyanato-indole derivatives .
属性
IUPAC Name |
4-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-6-5-8-9(11-7-13)3-2-4-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGVHXVLMROUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594539 | |
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887922-92-1 | |
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887922-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
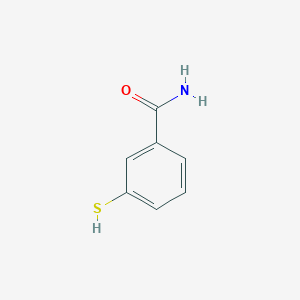
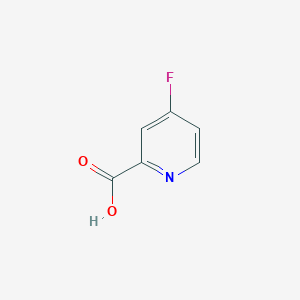

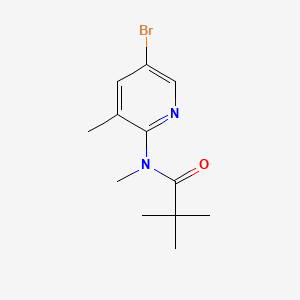
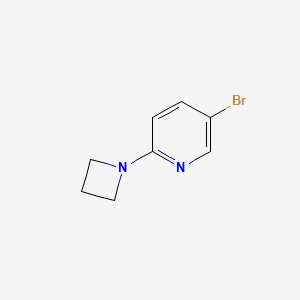

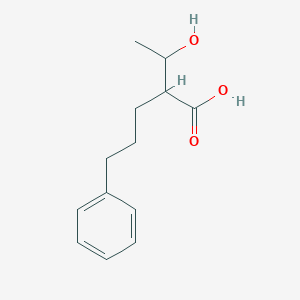
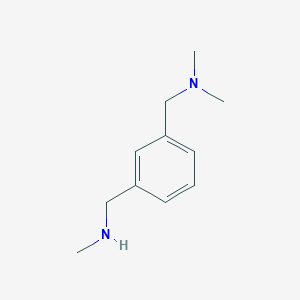
![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)

